2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol
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Overview
Description
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF (dimethylformamide) or NaNO2 in aqueous acetic acid . The reaction conditions often require the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the suppression of cancer cell growth and proliferation . Additionally, the compound can induce apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound also exhibits significant biological activities, including anticancer and antibacterial properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA-binding affinities and potential as an anticancer agent.
Pyrazolo[3,4-d]pyrimidine: This compound is used in cancer treatment due to its ability to inhibit CDK2.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with unique targets and pathways, making it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C6H6N4O |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol |
InChI |
InChI=1S/C6H6N4O/c1-4-8-5-2-7-6(11)3-10(5)9-4/h2-3,11H,1H3 |
InChI Key |
BFCRWJLUIVXDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(N=CC2=N1)O |
Origin of Product |
United States |
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